2-Mercaptopropanol

CAS No.: 3001-64-7

Cat. No.: VC1966599

Molecular Formula: C3H8OS

Molecular Weight: 92.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3001-64-7 |

|---|---|

| Molecular Formula | C3H8OS |

| Molecular Weight | 92.16 g/mol |

| IUPAC Name | 2-sulfanylpropan-1-ol |

| Standard InChI | InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 |

| Standard InChI Key | QNNVICQPXUUBSN-UHFFFAOYSA-N |

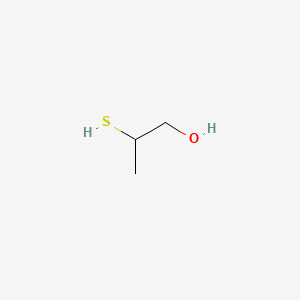

| SMILES | CC(CO)S |

| Canonical SMILES | CC(CO)S |

Introduction

Physical and Chemical Properties

2-Mercaptopropanol exhibits distinct physical and chemical properties that are characteristic of compounds containing both thiol and hydroxyl groups. The physical appearance of 2-mercaptopropanol is a colorless oil under standard conditions . Understanding these properties is essential for handling, storage, and application purposes.

Physical Properties

Table 1: Physical Properties of 2-Mercaptopropanol

| Property | Value | Reference |

|---|---|---|

| Physical state | Oil | |

| Color | Colorless | |

| Boiling point | 60-62°C (at 12 Torr) | |

| Density | 1.024±0.06 g/cm³ (Predicted) | |

| Molecular weight | 92.16 g/mol |

Chemical Properties

The chemical reactivity of 2-mercaptopropanol is primarily dominated by its thiol (-SH) and hydroxyl (-OH) functional groups. The thiol group is known for its nucleophilic properties and ability to form disulfide bonds, while the hydroxyl group exhibits typical alcohol reactivity .

Table 2: Chemical Properties of 2-Mercaptopropanol

| Property | Value | Reference |

|---|---|---|

| pKa | 10.08±0.10 (Predicted) | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol | |

| Functional groups | Thiol (-SH), Hydroxyl (-OH) |

Like other thiols, 2-mercaptopropanol can undergo oxidation to form disulfides, particularly under basic conditions or in the presence of oxygen. This property is similar to the better-studied 2-mercaptoethanol, although specific research on the oxidation kinetics of 2-mercaptopropanol is limited in the available literature .

Structural Information and Identification

Structural Representation

2-Mercaptopropanol has a relatively simple structure consisting of a propanol backbone with a thiol group at the second carbon position. The structural formula can be represented as CH₃CH(SH)CH₂OH .

Spectroscopic Identification

Various spectroscopic techniques can be used to identify and characterize 2-mercaptopropanol. The compound has specific spectral properties that allow for its identification and purity assessment.

Table 3: Spectroscopic and Identification Data for 2-Mercaptopropanol

| Identifier | Value | Reference |

|---|---|---|

| SMILES | CC(CO)S | |

| InChI | InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| InChIKey | QNNVICQPXUUBSN-UHFFFAOYSA-N |

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification of 2-mercaptopropanol. The predicted collision cross-section data helps in its analytical detection and characterization.

Table 4: Predicted Collision Cross Section Data for 2-Mercaptopropanol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 93.036866 | 116.0 |

| [M+Na]⁺ | 115.01881 | 126.2 |

| [M+NH₄]⁺ | 110.06341 | 125.2 |

| [M+K]⁺ | 130.99275 | 119.6 |

| [M-H]⁻ | 91.022314 | 115.8 |

| [M+Na-2H]⁻ | 113.00426 | 119.5 |

| [M]⁺ | 92.029041 | 117.7 |

| [M]⁻ | 92.030139 | 117.7 |

This collision cross-section data is particularly useful for analytical methods such as ion mobility spectrometry and mass spectrometry for the identification and characterization of 2-mercaptopropanol .

Synthesis and Production

Synthetic Routes

Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-mercaptopropanol:

-

2-Mercaptoethanol (HSCH₂CH₂OH): A simpler thiol-alcohol with one less carbon in the chain. It is extensively used in biochemistry and molecular biology as a reducing agent .

-

2-Mercaptopropionic acid (CH₃CH(SH)COOH): The carboxylic acid analog of 2-mercaptopropanol, which can be reduced to form 2-mercaptopropanol .

-

2-Propanethiol (CH₃CH(SH)CH₃): Similar structure but with a methyl group instead of a hydroxymethyl group .

Functional Comparison

While 2-mercaptoethanol is well-studied for its reducing properties and applications in biochemistry, particularly in breaking disulfide bonds in proteins , the specific functional applications of 2-mercaptopropanol are less documented. The additional methyl group in 2-mercaptopropanol may confer different solubility, reactivity, and specificity compared to 2-mercaptoethanol, potentially offering advantages in certain applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume